![molecular formula C13H17N3O B2864313 N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide CAS No. 2411317-98-9](/img/structure/B2864313.png)
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). AZD9291 has shown promising results in preclinical and clinical studies, and its unique chemical structure and mechanism of action make it a potential candidate for overcoming drug resistance in NSCLC patients.
Mecanismo De Acción
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide works by irreversibly binding to the mutated EGFR tyrosine kinase, inhibiting its activity and preventing the downstream signaling pathways that promote cancer cell growth and survival. The drug has been shown to be highly selective for mutated EGFR, with minimal activity against wild-type EGFR.
Biochemical and Physiological Effects:
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide has been shown to have potent antitumor activity in preclinical models of NSCLC, with a high degree of selectivity for mutated EGFR. The drug has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide has been shown to induce tumor regression in a significant proportion of patients, with a manageable toxicity profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide is its specificity for mutated EGFR, which makes it a valuable tool for studying the role of EGFR signaling in cancer cell growth and survival. However, the irreversibility of its binding to EGFR may limit its use in certain experimental settings, and its high cost may also be a limiting factor for some researchers.
Direcciones Futuras
There are several potential future directions for research on N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide. One area of focus is the identification of biomarkers that can predict response to the drug, which could help to guide patient selection and improve treatment outcomes. Another area of interest is the development of combination therapies that can enhance the efficacy of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide and overcome resistance mechanisms. Additionally, further studies are needed to better understand the long-term safety and efficacy of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide, particularly in patients with advanced NSCLC.
Métodos De Síntesis
The synthesis of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide involves several steps, including the preparation of the pyridine and azetidine intermediates, followed by the coupling of these intermediates with prop-2-enamide. The final product is obtained through a series of purification and isolation steps, resulting in a white solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide has been extensively studied in preclinical and clinical settings, and its efficacy and safety have been evaluated in several clinical trials. The drug has been shown to be effective in patients with EGFR-mutant NSCLC who have developed resistance to first- and second-generation EGFR TKIs. N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to have a favorable safety profile, with manageable side effects.
Propiedades
IUPAC Name |
N-[2-[6-(azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-13(17)14-7-6-11-4-5-12(15-10-11)16-8-3-9-16/h2,4-5,10H,1,3,6-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWIXIIIZPYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CN=C(C=C1)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

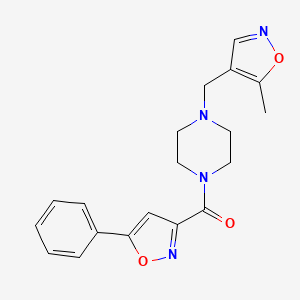
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
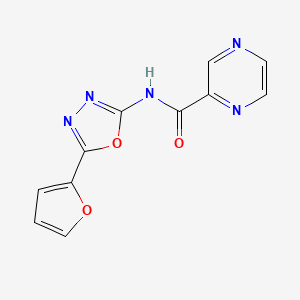
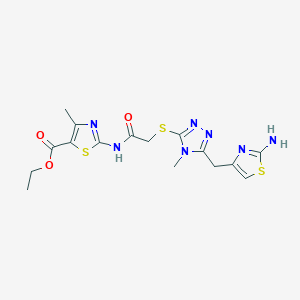
![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)
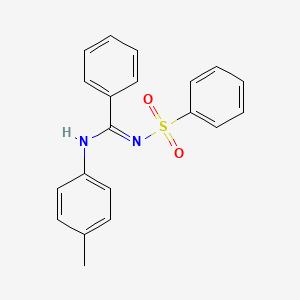

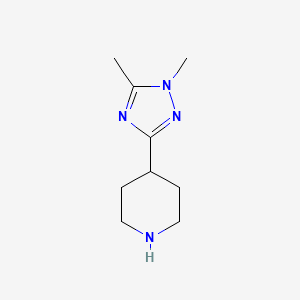
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2864241.png)
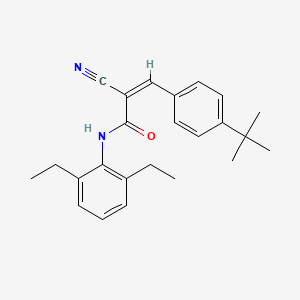

![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)
